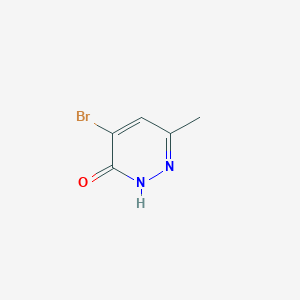

4-Bromo-6-methylpyridazin-3(2H)-one

説明

Historical Development and Significance of Pyridazinone Scaffolds in Chemical Research

The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, has been a subject of extensive research for decades. Initially explored for applications in agrochemicals and as cardiovascular agents, the significance of the pyridazinone scaffold has expanded dramatically. This "wonder nucleus" is now recognized for its presence in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties. researchgate.netsarpublication.com

The versatility of the pyridazinone ring allows for functionalization at various positions, enabling chemists to modulate the physicochemical and biological properties of the resulting derivatives. nih.gov This has led to the successful development of several FDA-approved drugs containing the pyridazinone core, cementing its importance in medicinal chemistry. nih.gov The structural features of the pyridazinone moiety, including its ability to participate in hydrogen bonding, contribute to its capacity to interact with various biological targets. nih.gov

Structural Elucidation and Nomenclature Conventions of 4-Bromo-6-methylpyridazin-3(2H)-one

The compound of interest, this compound, is a derivative of the parent pyridazinone ring. Its systematic IUPAC name is this compound. achemblock.com The structure is characterized by a methyl group at position 6 and a bromine atom at position 4 of the pyridazin-3(2H)-one core. The "(2H)" designation indicates that the hydrogen atom is located on the nitrogen at position 2 of the ring.

The structural elucidation of pyridazinone derivatives is typically achieved through a combination of spectroscopic techniques. nih.govresearchgate.net Infrared (IR) spectroscopy would confirm the presence of the carbonyl group (C=O) and N-H bond vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the substitution pattern on the heterocyclic ring by analyzing chemical shifts and coupling constants of the protons and carbons. nih.gov Mass spectrometry (MS) would be used to confirm the molecular weight and fragmentation pattern of the molecule. nih.gov While specific crystal structure data for this compound is not widely published, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state for related compounds. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 954240-46-1 achemblock.com |

| Molecular Formula | C₅H₅BrN₂O achemblock.com |

| Molecular Weight | 189.01 g/mol achemblock.com |

| IUPAC Name | This compound achemblock.com |

| SMILES | CC1=NN=C(Br)C=C1O |

Overview of Research Trajectories for Halogenated Pyridazinones

The introduction of halogen atoms, such as bromine, into the pyridazinone scaffold is a common strategy in medicinal chemistry to enhance biological activity. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Research on halogenated pyridazinones has followed several key trajectories.

One significant area of investigation is their potential as anticancer agents. nih.gov For instance, certain brominated pyridazinone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov Another prominent research direction is the development of halogenated pyridazinones as antimicrobial agents. Studies have shown that derivatives with halogen substitutions can exhibit potent activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The position and nature of the halogen atom can significantly impact the antimicrobial spectrum and potency.

Furthermore, halogenated pyridazinones have been explored for their anti-inflammatory properties. nih.gov The pyridazinone nucleus itself is a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), and halogen substitution can modulate this activity, potentially through the inhibition of enzymes like cyclooxygenase (COX). nih.gov The selective functionalization of brominated pyridazinones through methods like bromine-magnesium exchange allows for the synthesis of novel derivatives with diverse substitution patterns for further biological evaluation. acs.org

Current Research Landscape and Future Directions for this compound Studies

While specific research focused exclusively on this compound is limited in publicly available literature, the broader research on related compounds provides a clear indication of its potential and likely future research directions. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications.

Future research on this compound is anticipated to involve its use as a building block in the synthesis of more complex molecules. Cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed at the bromine-bearing carbon to introduce a variety of substituents, thereby generating libraries of novel pyridazinone derivatives. researchgate.net

The biological evaluation of these new derivatives would be a primary focus. Given the established activities of related compounds, future studies would likely investigate the potential of this compound derivatives as:

Anticancer agents: Screening against a panel of cancer cell lines to identify potential antiproliferative activity.

Antimicrobial agents: Testing against a range of pathogenic bacteria and fungi.

Anti-inflammatory agents: Evaluating their ability to inhibit inflammatory pathways or enzymes. nih.gov

Kinase inhibitors: The pyridazinone scaffold is a known hinge-binding motif, suggesting potential for the development of kinase inhibitors for various therapeutic areas.

Structure-activity relationship (SAR) studies will be crucial to understand how different substituents introduced at the bromine position, or modifications at other positions of the pyridazinone ring, affect biological activity. nih.gov Computational and molecular modeling studies could also be employed to guide the design of more potent and selective compounds based on the this compound scaffold.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHYHLFTBMNVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680026 | |

| Record name | 4-Bromo-6-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-46-1 | |

| Record name | 4-Bromo-6-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 6 Methylpyridazin 3 2h One and Its Derivatives

Precursor Synthesis and Starting Material Considerations for 4-Bromo-6-methylpyridazin-3(2H)-one

The immediate precursor to the target compound is 6-methylpyridazin-3(2H)-one. The synthesis of this precursor from readily available starting materials is a critical first step, and its purity directly impacts the outcome of the subsequent bromination reaction.

The most common and established route to 6-substituted pyridazin-3(2H)-ones involves the cyclization of a γ-keto acid with a hydrazine (B178648) derivative. raco.cat For the synthesis of 6-methylpyridazin-3(2H)-one, the key starting material is 4-oxopentanoic acid, also known as levulinic acid.

The primary synthetic transformation is the condensation reaction between levulinic acid and hydrazine hydrate. This reaction proceeds by heating the two reagents, typically in a solvent such as ethanol (B145695). The mechanism involves the initial formation of a hydrazone by the reaction of the ketone carbonyl group with hydrazine, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic pyridazinone ring. raco.cat This method is widely applicable for creating various 6-substituted pyridazinone derivatives. raco.catresearchgate.net

Table 1: Synthetic Route to 6-methylpyridazin-3(2H)-one

| Starting Material | Reagent | Key Transformation | Product |

|---|

This approach is valued for its directness and the accessibility of the starting γ-keto acids.

The efficiency of the synthesis of 6-methylpyridazin-3(2H)-one is dependent on several reaction parameters. Optimizing these factors is crucial for maximizing the yield and ensuring high purity of the precursor, which is essential for the subsequent regioselective bromination step.

Key parameters for optimization include reaction temperature, reaction time, and the choice of solvent. Refluxing in ethanol is a common condition that provides a good balance between reaction rate and selectivity. raco.cat The reaction progress is typically monitored until the starting materials are consumed.

Upon completion, the purification of the product is critical. The crude 6-methylpyridazin-3(2H)-one is often obtained as a solid after cooling the reaction mixture. Recrystallization from a suitable solvent, such as ethanol, is a standard and effective method for purification. This process removes unreacted starting materials and any potential side products, yielding the precursor in high purity.

Table 2: Optimization Parameters for the Synthesis of 6-methylpyridazin-3(2H)-one

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Ethanol | Good solubility for reactants at reflux, allows for product crystallization upon cooling. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for cyclization. |

| Reaction Time | 3-6 hours | Typically sufficient for complete conversion of starting materials. researchgate.net |

| Purification | Recrystallization | Effective method for removing impurities and obtaining a high-purity solid product. raco.cat |

Direct Bromination Strategies for Pyridazin-3(2H)-ones

The introduction of a bromine atom onto the pyridazinone ring is achieved through direct bromination. The key challenge in this step is controlling the regioselectivity to ensure the bromine is introduced at the desired C4-position.

The bromination of 6-methylpyridazin-3(2H)-one is an electrophilic substitution reaction. The electronic nature of the pyridazinone ring directs the incoming electrophile. The presence of the electron-donating methyl group at C6 and the lactam functionality influences the electron density distribution in the ring, making the C4 and C5 positions susceptible to electrophilic attack.

A common method for achieving regioselective bromination at the C4 position involves the use of molecular bromine (Br₂) in a suitable solvent, often acetic acid. raco.cat This mixture can lead to the dehydrogenation of dihydropyridazinones to form the aromatic pyridazinone, along with bromination. raco.cat

For more controlled and milder bromination, other reagents can be employed. N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations, as well as for the bromination of electron-rich aromatic and heteroaromatic rings. Another mild and highly selective brominating agent is tetrabutylammonium (B224687) tribromide (TBATB), which is noted for its ease of handling and high selectivity in the bromination of various nitrogen-containing heterocycles. nih.gov The choice of brominating agent can significantly influence the reaction's selectivity and yield. nih.govyoutube.com

Table 3: Reagents for Regioselective Bromination of Pyridazinones

| Reagent | Solvent | Selectivity | Reference |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Effective for bromination, can also cause dehydrogenation. | raco.cat |

| N-Bromosuccinimide (NBS) | CCl₄, CH₂Cl₂ | Standard reagent for selective bromination of activated rings. |

While many brominations of pyridazinones are performed using stoichiometric amounts of the brominating agent, catalytic methods can enhance reactivity and selectivity. Lewis acids are sometimes employed as catalysts in electrophilic halogenation reactions. They function by polarizing the halogen-halogen bond, making the halogen a more potent electrophile. For instance, the combination of a halide source like LiBr with an acid like triflic acid (TfOH) can generate a more reactive brominating species.

In the context of pyridazinones, the use of a Lewis acid could potentially activate the substrate by coordinating to one of the nitrogen atoms or the carbonyl oxygen, thereby influencing the regioselectivity of the bromination. While direct catalytic bromination of 6-methylpyridazin-3(2H)-one is not extensively detailed, the principles of Lewis acid catalysis are applicable to this class of heterocyclic compounds. uzh.ch

The mechanism of bromination of pyridazin-3(2H)-ones is analogous to the electrophilic aromatic substitution of other electron-rich heterocyclic systems. The reaction proceeds via the attack of the π-system of the pyridazinone ring on the electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br molecule).

This attack results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The pyridazinone ring system can stabilize this intermediate through delocalization of the positive charge. The final step of the mechanism is the deprotonation of the carbon atom where the bromine has attached, typically by a weak base present in the reaction mixture (such as the solvent or the counter-ion of the bromine source), to restore the aromaticity of the ring and yield the this compound product. cdnsciencepub.com

Studies on the bromination of related compounds like 4-pyridone indicate that the reaction proceeds via the predominant pyridone tautomer at lower pH and via the conjugate anion at higher pH. cdnsciencepub.com This suggests that the tautomeric equilibrium of the pyridazinone precursor can play a crucial role in its reactivity towards bromine.

Alternative Cyclization Methods for this compound Formation

While classical methods provide reliable access to the pyridazinone ring, alternative cyclization strategies offer different pathways that can accommodate a variety of precursors and introduce functional groups in unique ways.

Condensation Reactions Leading to the Pyridazinone Ring

The most fundamental and widely used method for constructing the pyridazin-3(2H)-one ring system is the cyclocondensation of a γ-ketoacid or its ester equivalent with hydrazine hydrate. raco.catthieme-connect.de For the specific synthesis of the 6-methylpyridazin-3(2H)-one core, the reaction typically starts with levulinic acid (4-oxopentanoic acid).

To achieve the 4-bromo substitution, a brominated γ-ketoacid precursor is required. The synthesis would proceed via the reaction of a suitable 3-bromo-4-oxopentanoic acid derivative with hydrazine. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable six-membered pyridazinone ring. raco.cat This approach is advantageous due to the commercial availability of starting materials and the generally high yields of the cyclization step. Variations of this method may employ different solvents, such as ethanol or acetic acid, and the reaction is typically conducted under reflux conditions. raco.cat

Heterocyclization Strategies

Beyond simple condensation, more advanced heterocyclization strategies provide access to the pyridazinone skeleton. These methods often involve multi-step sequences or cycloaddition reactions.

Diaza-Wittig Reaction: A powerful method for forming the N=N double bond of the pyridazine (B1198779) ring is the intramolecular Diaza-Wittig reaction. nih.govkuleuven.be This process typically starts from a 1,5-dicarbonyl compound which is converted to a diazo derivative. kuleuven.bersc.org Reaction of the diazo intermediate with a phosphine (B1218219), such as triphenylphosphine (B44618) or tributylphosphine, generates a phosphazine intermediate. This intermediate then undergoes a cyclization, eliminating the phosphine oxide, to form the pyridazine ring. kuleuven.bersc.org A catalytic version of the Diaza-Wittig reaction has also been developed, using a phospholene oxide as the catalyst and a silane (B1218182) as a reducing agent, which represents a more atom-economical and safer approach. rsc.orgrsc.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The IEDDA reaction is another potent strategy for constructing the pyridazine ring. nih.govorganic-chemistry.orgacs.org This cycloaddition typically involves the reaction of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as an enamine or an alkyne. oup.comnih.gov To form a 4-bromo-6-methyl-substituted pyridazine, one could envision a reaction between a 3-bromo-6-methyl-1,2,4,5-tetrazine and a suitable dienophile. The reaction proceeds via an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of nitrogen gas (N₂) to form a dihydropyridazine (B8628806) intermediate, which then aromatizes to the final pyridazine product. nih.govuzh.ch This method offers excellent control over regioselectivity based on the substitution patterns of the tetrazine and the dienophile. oup.comuzh.ch

Synthesis of Novel Derivatives of this compound

The this compound scaffold serves as a versatile building block for the creation of more complex molecules through functionalization at three key positions: the pyridazinone nitrogen, the C4-bromo position, and the C6-methyl group.

Functionalization at the Pyridazinone Nitrogen Atom

The secondary amine (N-H) within the pyridazinone ring is a prime site for introducing a variety of substituents. Standard alkylation or acylation reactions can be readily employed.

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides (e.g., ethyl bromoacetate, benzyl (B1604629) chloride) in the presence of a base such as potassium carbonate in an aprotic solvent like acetone (B3395972) or DMF. raco.cat

Mannich Reaction: N-aminomethylation can be achieved through the Mannich reaction, which involves treating the pyridazinone with formaldehyde (B43269) and a secondary amine (e.g., morpholine, piperidine). raco.cat

Michael Addition: The nitrogen atom can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

These reactions allow for the introduction of a wide array of functional groups, enabling the modulation of the molecule's physicochemical properties.

Substitution Reactions at the Bromo Position (Suzuki, Sonogashira, Heck Couplings)

The bromine atom at the C4 position is an excellent handle for introducing new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and offer a reliable means to build molecular complexity.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridazinone with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is widely used to form aryl-aryl or aryl-vinyl bonds and is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: To introduce an alkyne substituent at the C4 position, the Sonogashira coupling is employed. This reaction involves the coupling of the bromopyridazinone with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the C4 position by coupling the bromopyridazinone with an alkene in the presence of a palladium catalyst and a base. The reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these transformations, and various systems have been developed to optimize yields and substrate scope.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles

| Reaction Type | Catalyst | Ligand(s) | Base | Solvent(s) | Typical Coupling Partner |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, PCy₃ | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF | Aryl/heteroaryl boronic acids |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | Toluene, THF | Terminal alkynes |

| Heck | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Acrylates, Styrenes |

This table presents generalized conditions. Optimal conditions may vary based on specific substrates.

Modification of the Methyl Group

The methyl group at the C6 position, while generally less reactive than other sites, can also be chemically modified. One strategy involves the condensation of the methyl group with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). mdpi.com This reaction forms a reactive enamine intermediate. This enamine can then be subjected to further transformations, such as hydrolysis to a formyl group or reaction with other nucleophiles, providing a pathway to extend the carbon framework at the C6 position. mdpi.com

Development of Stereoselective Synthetic Routes for Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the three-dimensional arrangement of atoms can drastically alter a compound's biological activity. The development of stereoselective synthetic routes to access chiral derivatives of this compound is a critical area of research for creating enantiomerically pure compounds with potentially enhanced therapeutic profiles.

Stereoselective synthesis can be approached through several strategic methodologies:

Use of Chiral Catalysts: Asymmetric catalysis, particularly using transition metals like Nickel with chiral ligands, represents a powerful tool for creating stereocenters with high enantioselectivity. chemrxiv.org For instance, a nickel-catalyzed asymmetric synthesis has been successfully used to create chiral chromans, demonstrating the potential of this approach for other heterocyclic systems. chemrxiv.org A similar strategy could be envisioned for pyridazinone derivatives, where a prochiral substrate is converted into a chiral product using a chiral catalyst, ensuring the preferential formation of one enantiomer over the other.

Chiral Auxiliaries: Another established method involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction and is removed afterward. While effective, this method can be less atom-economical due to the stoichiometric use of the auxiliary. primescholars.com

Bio-inspired Synthesis: Nature often provides the blueprint for elegant stereoselective transformations. A bio-inspired approach, for example, has been used for the stereoselective synthesis of certain tetrahydrofurans from unprotected chiral diols. elsevierpure.com This method relies on the inherent stereochemistry of the starting material to guide the formation of the final product's stereocenters. elsevierpure.com Applying this principle, a chiral starting material could be used to construct the pyridazinone ring, transferring its chirality to the final molecule.

While specific examples for the stereoselective synthesis of this compound derivatives are not yet prominent in the literature, the principles from related fields provide a clear roadmap. The introduction of a chiral center, for example at the C5 position or on a substituent attached to the nitrogen at position 2, could be achieved using these established asymmetric strategies.

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Potential Application to Pyridazinone Derivatives | Advantages | Disadvantages |

|---|---|---|---|---|

| Asymmetric Catalysis | Uses a small amount of a chiral catalyst to generate a large amount of a single enantiomer product. | Asymmetric hydrogenation or alkylation on a pyridazinone precursor. | High efficiency, high enantioselectivity, low catalyst loading. | Catalyst development can be complex and expensive. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Attachment of a chiral group to the N2 position to direct subsequent reactions. | Reliable and predictable outcomes. | Stoichiometric use of auxiliary, additional protection/deprotection steps, lower atom economy. primescholars.com |

| Chiral Pool Synthesis | Uses readily available, inexpensive, enantiomerically pure natural products as starting materials. | Synthesis from chiral γ-ketoacids derived from natural sources. | Access to enantiopure starting materials. | Limited to the structures and stereochemistries available from the chiral pool. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Applying these principles to the synthesis of this compound is essential for developing sustainable manufacturing processes in the pharmaceutical industry. Key areas of focus include the use of alternative solvents, renewable feedstocks, and maximizing atom economy.

Solvent-Free Reactions

Many conventional syntheses of pyridazinone derivatives rely on organic solvents such as acetic acid, ethanol, or acetone for dissolving reactants and facilitating reactions. nih.govgazi.edu.tr These solvents contribute significantly to chemical waste and pose environmental and safety risks. A key goal of green chemistry is to reduce or eliminate their use.

Solvent-free reaction conditions, often referred to as solid-state or mechanochemical reactions (e.g., ball milling), offer a promising alternative. These techniques can lead to shorter reaction times, higher yields, and simplified purification processes. While the direct application to this compound synthesis is an area for future research, the ultrasound-promoted multicomponent synthesis of pyridazinones in an ionic liquid catalyst demonstrates a move toward greener reaction media. researchgate.net The next frontier would be to adapt such syntheses to entirely solvent-free conditions, potentially using thermal melts or mechanochemical energy to drive the reaction.

Utilization of Renewable Resources

The chemical industry has traditionally relied on petrochemical feedstocks, which are finite and contribute to environmental pollution. A central tenet of green chemistry is the transition toward renewable resources, such as biomass. For the synthesis of this compound, this would involve identifying bio-based platform chemicals that can be efficiently converted into the pyridazinone core.

For example, levulinic acid, which can be produced from the acid-catalyzed degradation of cellulose, is a potential renewable precursor to γ-ketoacids. These ketoacids are well-established starting materials for the synthesis of pyridazinones through condensation with hydrazine. nih.gov Developing a synthetic pathway from such bio-derived molecules to the this compound structure represents a significant opportunity to enhance the sustainability of its production. This bio-inspired approach is a forward-looking strategy that aligns with the long-term goals of sustainable chemistry. elsevierpure.com

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they minimize the generation of byproducts. jocpr.com In contrast, substitution and elimination reactions often have poor atom economy.

A typical synthesis of a 6-substituted pyridazinone involves the cyclization of a γ-ketoacid with hydrazine hydrate, followed by aromatization. nih.gov The aromatization step, often achieved using bromine in acetic acid, introduces the double bond in the ring. nih.govgazi.edu.tr While effective, this step generates waste.

Table 2: Illustrative Atom Economy Calculation for a Key Synthetic Step

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | Green Chemistry Consideration |

|---|---|---|---|---|---|

| Cyclization/Dehydration | γ-Ketoacid + Hydrazine Hydrate (N₂H₄·H₂O) | Dihydropyridazinone | 2 H₂O | < 90% | This condensation reaction is relatively efficient but still generates water as waste. |

| Aromatization/Bromination | Dihydropyridazinone + 2 Br₂ | Dibromo-pyridazinone | 2 HBr | ~50% (varies by substrate) | This step has poor atom economy, as a significant portion of the reactant mass (HBr) is lost as a byproduct. Catalytic dehydrogenation could be a greener alternative. |

Improving the atom economy of the synthesis of this compound requires redesigning the synthetic route to favor addition reactions over eliminations and substitutions. For instance, exploring catalytic C-H activation and halogenation could provide a more direct and atom-economical route to the final compound, minimizing the formation of stoichiometric waste products. primescholars.com

Reactivity and Transformation Pathways of 4 Bromo 6 Methylpyridazin 3 2h One

Nucleophilic Aromatic Substitution Reactions on 4-Bromo-6-methylpyridazin-3(2H)-one

The electron-deficient nature of the pyridazinone ring, further activated by the presence of the bromine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the bromide ion restores the aromaticity of the ring, resulting in the substituted product. The rate and success of these reactions are influenced by the nucleophilicity of the attacking species and the reaction conditions.

Reaction with Nitrogen-Based Nucleophiles

The displacement of the bromine atom in this compound by nitrogen-based nucleophiles, such as primary and secondary amines, is a common strategy for the synthesis of 4-aminopyridazinone derivatives. These reactions typically proceed by heating the bromo-pyridazinone with an excess of the amine, which can also act as the base to neutralize the hydrogen bromide formed during the reaction. In some instances, an additional non-nucleophilic base is added to facilitate the reaction. Microwave-assisted conditions have been shown to enhance the efficiency of amination reactions on similar pyridazine (B1198779) systems.

The general reaction involves the attack of the amine's lone pair of electrons on the C4 position of the pyridazinone ring, leading to the formation of a zwitterionic intermediate, which then eliminates hydrogen bromide to yield the final 4-amino-6-methylpyridazin-3(2H)-one derivative.

Table 1: Representative Reaction Conditions for Amination of Bromo-heterocycles This table is illustrative of typical conditions for SNAr with amines on related bromo-heterocyclic systems, as specific data for this compound is not readily available.

| Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ammonia | iPrOH | - | 160 (Microwave) | - | |

| Methylamine | iPrOH | - | 160 (Microwave) | - |

Reaction with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the bromine atom to form the corresponding 4-alkoxy- or 4-aryloxy-6-methylpyridazin-3(2H)-one derivatives. These reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol. The choice of solvent is crucial and is often the corresponding alcohol or an aprotic polar solvent like dimethylformamide (DMF). The reaction of 5-bromo-1,2,3-triazines with phenols has been shown to proceed via a concerted SNAr mechanism.

Table 2: Representative Reaction Conditions for Etherification of Bromo-heterocycles This table is illustrative of typical conditions for SNAr with oxygen nucleophiles on related bromo-aromatic systems, as specific data for this compound is not readily available.

| Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenol | DMF | Cs₂CO₃ | 50-55 | - |

Reaction with Sulfur-Based Nucleophiles

Similarly, sulfur-based nucleophiles, like thiols and thiophenols, can react with this compound to yield 4-(alkylthio)- or 4-(arylthio)-pyridazinone derivatives. These reactions are often performed in the presence of a base to deprotonate the thiol to the more potent thiolate nucleophile. The reaction of thiols with α-bromo ketones is known to proceed readily, often through an initial conjugate addition followed by intramolecular displacement of the bromide.

Table 3: Representative Reaction Conditions for Thioetherification of Bromo-heterocycles This table is illustrative of typical conditions for SNAr with sulfur nucleophiles on related bromo-aromatic systems, as specific data for this compound is not readily available.

| Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Thiophenol | DMF | K₂CO₃ | Room Temp. | - |

Impact of Reaction Conditions on Selectivity and Yield

The selectivity and yield of nucleophilic aromatic substitution reactions on this compound are influenced by several factors. The nature of the nucleophile is paramount; stronger nucleophiles generally lead to faster reactions and higher yields. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Temperature is a critical parameter, with higher temperatures often required to overcome the activation energy of the reaction, although this can sometimes lead to side products. The use of microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in many SNAr reactions on heterocyclic systems. The choice and stoichiometry of the base are also important to ensure the generation of the active nucleophile and to neutralize the acid produced during the reaction without causing undesired side reactions.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, where the bromine atom acts as a leaving group in the catalytic cycle.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide. This reaction is particularly valuable for creating biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals and other functional materials. In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position.

The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The reaction is carried out in the presence of a base, which is crucial for the transmetalation step.

A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, and the optimal conditions depend on the specific substrates being coupled. For instance, the coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of this compound This table presents a plausible set of conditions for the Suzuki-Miyaura coupling of this compound based on reactions with analogous bromo-heterocyclic compounds, as specific experimental data for the named compound is not readily available.

| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | - | |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 155 (Microwave) | - |

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a large library of 4-aryl- and 4-heteroaryl-6-methylpyridazin-3(2H)-one derivatives, which can then be evaluated for various applications. For example, a study on pyridazinone derivatives bearing an indole (B1671886) moiety at the 4-position, such as 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, has shown promising anti-inflammatory activity.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this reaction provides a direct route to alkynyl-substituted pyridazinones, which are valuable intermediates in the synthesis of more complex molecules.

Research on structurally similar 4-bromo-6H-1,2-oxazines has demonstrated the feasibility of Sonogashira couplings at the 4-position. nih.gov Typical conditions involve a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper(I) salt, commonly CuI, in the presence of an amine base like triethylamine (B128534) (Et₃N) which also often serves as the solvent. nih.gov The reaction proceeds readily at room temperature for various terminal alkynes. nih.gov

| Catalyst System | Alkyne Partner | Base | Solvent | Temperature | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | Toluene | Room Temp. | Good | nih.gov |

| PdCl₂(PPh₃)₂ / CuI | Trimethylsilylacetylene | Et₃N | Toluene | Room Temp. | Good | nih.gov |

| PdCl₂(PPh₃)₂ / CuI | 1-Hexyne | Et₃N | Toluene | Room Temp. | Good | nih.gov |

| Pd(OAc)₂ / CuI / PPh₃ | Methyl propargyl ether | NHiPr₂ | DMF | Not specified | Low | nih.gov |

Heck Reaction for Alkene Formation

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.org This transformation is instrumental for the synthesis of substituted alkenes and has been applied to various heterocyclic systems. The reaction of this compound with various alkenes would yield 4-vinyl-substituted pyridazinones.

The efficiency of the Heck reaction is influenced by several factors including the choice of palladium precursor, the ligand, the base, and the solvent. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. uniurb.it A variety of phosphine (B1218219) ligands can be employed to stabilize the palladium catalyst and modulate its reactivity. The base is crucial for neutralizing the hydrogen halide generated during the catalytic cycle. uniurb.it

| Palladium Source | Ligand | Alkene Partner | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | Styrene | Et₃N | Acetonitrile | Reflux | uniurb.it |

| Pd₂(dba)₃ | P(t-Bu)₃ | n-Butyl acrylate | Cs₂CO₃ | 1,4-Dioxane | 100 | uniurb.it |

| Pd(OAc)₂ | (none) | Acrylic Esters | K₂CO₃ | Ethanol (B145695)/Water | 100 (Microwave) | researchgate.net |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds by reacting an aryl or heteroaryl halide with an amine in the presence of a base. researchgate.net This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. For this compound, this reaction opens a direct pathway to a wide range of 4-amino-substituted pyridazinones.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand. wur.nl Bulky, electron-rich biaryl phosphine ligands, such as XPhos, are often employed to facilitate the catalytic cycle. beilstein-journals.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required. beilstein-journals.orgnih.gov

| Palladium Source | Ligand | Amine Partner | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | XPhos | Aniline | KOt-Bu | Toluene | 100 | beilstein-journals.org |

| Pd₂(dba)₃ | BINAP | Cyclohexylamine | NaOt-Bu | Toluene | 80 | rsc.org |

| P4 (Precatalyst) | L4 (BrettPhos analog) | Various amines | LHMDS | Not specified | 50-80 | nih.gov |

Mechanistic Aspects and Catalyst Optimization in Cross-Coupling

The mechanisms of the Sonogashira, Heck, and Buchwald-Hartwig reactions, while distinct, share a common catalytic cycle involving a palladium catalyst. This cycle generally consists of three main steps: oxidative addition, transmetalation (for Sonogashira and Suzuki) or migratory insertion (for Heck), and reductive elimination. nobelprize.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. nobelprize.org

Key Step:

Sonogashira: Transmetalation occurs where the copper acetylide transfers the alkyne group to the palladium center. researchgate.net

Heck: The alkene coordinates to the palladium center, followed by migratory insertion of the pyridazinone ring onto the alkene. uniurb.it

Buchwald-Hartwig: The amine coordinates to the palladium, and after deprotonation by the base, forms a palladium-amido complex. researchgate.net

Reductive Elimination: The newly formed carbon-carbon or carbon-nitrogen bond is created as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst. nobelprize.org

Catalyst optimization is crucial for achieving high yields and selectivity. For pyridazinone systems, the electron-deficient nature of the ring can influence the oxidative addition step. The choice of ligand is paramount; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the reductive elimination step and stabilize the catalytic species. nih.govmdpi.com The selection of the base and solvent system is also critical and must be tailored to the specific reaction and substrates to ensure efficient catalyst turnover and prevent side reactions. nih.gov

Electrophilic Substitution Reactions on the Pyridazinone Ring System

The pyridazinone ring is an electron-deficient heterocyclic system due to the presence of two adjacent nitrogen atoms and the electron-withdrawing carbonyl group. This inherent electronic property makes the ring generally resistant to electrophilic aromatic substitution (EAS) reactions, which typically require electron-rich aromatic substrates.

Nitration and Sulfonation Studies

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that involve the introduction of a nitro (-NO₂) or sulfonic acid (-SO₃H) group, respectively, onto an aromatic ring. These reactions are typically carried out under strongly acidic conditions.

There is a notable lack of published research detailing the direct nitration or sulfonation of this compound or even simpler pyridazinone cores. It has been reported that nitration of the parent pyridazine is not feasible unless activating groups are present on the ring. researchgate.net The strong electron-withdrawing character of the pyridazinone ring, further deactivated by the bromo substituent, makes it highly unreactive towards electrophiles like the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃). Under the harsh acidic conditions required for these reactions, the pyridazinone ring is likely to undergo protonation at one of the nitrogen atoms, which would further deactivate the ring towards electrophilic attack.

Friedel-Crafts Acylation/Alkylation Analogues

The Friedel-Crafts reactions are a set of reactions used to attach substituents to an aromatic ring, typically involving an alkyl or acyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org These reactions are highly susceptible to the electronic nature of the aromatic substrate and generally fail with strongly deactivated rings. libretexts.org

Consistent with the electron-deficient nature of the pyridazinone system, there are no specific reports in the scientific literature of successful Friedel-Crafts acylation or alkylation reactions directly on the this compound ring. The presence of the two ring nitrogens and the carbonyl group deactivates the ring to an extent that it is not sufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated under Friedel-Crafts conditions. Furthermore, the Lewis acid catalyst would likely coordinate with the lone pairs of the nitrogen atoms or the carbonyl oxygen, leading to further deactivation and potential catalyst inhibition. While syntheses of pyridazinone derivatives may start from precursors prepared by Friedel-Crafts reactions on other aromatic rings, the direct functionalization of the pyridazinone core via this method remains an unresolved challenge. researchgate.netconsensus.app

Reductive Transformations of this compound

The presence of a reducible bromine atom and the heterocyclic ring system in this compound suggests that it can undergo several reductive transformations. These reactions are valuable for modifying the core structure and introducing new functionalities.

The catalytic hydrogenation of pyridazinone derivatives can lead to the saturation of the heterocyclic ring or the removal of halogen substituents. While specific studies on the catalytic hydrogenation of this compound are not extensively documented, the principles of catalytic reduction of similar systems provide insight into its expected behavior.

Reductive debromination is a common transformation for bromo-substituted aromatic and heteroaromatic compounds. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or by using reducing agents. For instance, the reductive debromination of vic-dibromides to furnish alkenes has been demonstrated using agents like anisidines. nih.gov While not directly analogous, this highlights the potential for selective removal of the bromine atom from the pyridazinone ring.

The general conditions for such transformations often involve a catalyst, a hydrogen donor, and a solvent. The choice of these components can influence the selectivity of the reaction, either favoring simple debromination to yield 6-methylpyridazin-3(2H)-one or leading to the reduction of the pyridazinone ring itself.

Table 1: Potential Reductive Debromination Conditions for this compound (Hypothetical)

| Catalyst/Reagent | Hydrogen Source/Reducing Agent | Solvent | Potential Product(s) |

| Pd/C | H₂ gas | Methanol, Ethanol | 6-methylpyridazin-3(2H)-one |

| Pd/C | Ammonium formate | Methanol | 6-methylpyridazin-3(2H)-one |

| NiCl₂/NaBH₄ | - | Methanol | 6-methylpyridazin-3(2H)-one |

| Zn/Acetic Acid | - | Acetic Acid | 6-methylpyridazin-3(2H)-one |

This table is illustrative and based on general methods for reductive debromination of aryl/heteroaryl bromides.

The pyridazinone ring, under certain reductive conditions, can undergo cleavage. Reductive ring-opening reactions of heterocyclic systems are a powerful tool for the synthesis of open-chain compounds that might be difficult to access through other routes. For example, fused pyrimidin-4(3H)-ones are known to undergo ring-cleavage at the 2,3-position when treated with strong reducing agents like lithium aluminum hydride. While the pyridazinone system is distinct, this suggests that under forcing conditions, similar ring-opening pathways could be accessible for this compound. Such a reaction would likely lead to the formation of functionalized acyclic nitrogen-containing compounds. The specific products would depend on the nature of the reducing agent and the reaction conditions.

Cycloaddition Reactions Involving the Pyridazinone Moiety

The endocyclic double bond of the pyridazinone ring endows it with the potential to participate in cycloaddition reactions, acting as either a diene or a dienophile component. These reactions are of great synthetic utility for the construction of more complex polycyclic and heterocyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. masterorganicchemistry.com The pyridazinone ring in this compound contains a conjugated system and could potentially act as a diene. For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. libretexts.org The reactivity is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.org

Table 2: General Parameters for Diels-Alder Reactions Involving Pyridazinone Systems

| Reaction Type | Diene Component | Dienophile Component | Key Factors |

| Normal Electron Demand | Electron-rich pyridazinone | Electron-poor alkene/alkyne | Matching of HOMO (diene) and LUMO (dienophile) energies. |

| Inverse Electron Demand | Electron-poor pyridazinone | Electron-rich alkene/alkyne | Matching of LUMO (diene) and HOMO (dienophile) energies. |

| Intramolecular | Pyridazinone with tethered dienophile | Alkene/alkyne side chain | Favorable conformation for cyclization. |

The 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org The double bond within the this compound ring could potentially act as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrones, and nitrile oxides.

The reactivity of the pyridazinone double bond as a dipolarophile would be influenced by its electronic properties. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atoms in the ring would likely make it a suitable partner for reaction with electron-rich 1,3-dipoles. Successful 1,3-dipolar cycloadditions have been reported for various pyridazinone derivatives. For example, the alkylation and subsequent 1,3-dipolar cycloaddition of 6-styryl-4,5-dihydro-2H-pyridazin-3-one have been used to synthesize novel triazolo[4,3-b]pyridazinones. doaj.org This suggests that the pyridazinone scaffold is amenable to such transformations, leading to the formation of fused heterocyclic systems.

Table 3: Examples of 1,3-Dipoles for Cycloaddition with a Pyridazinone Dipolarophile

| 1,3-Dipole Class | Example | Resulting Heterocycle (fused to pyridazinone) |

| Azides | Phenyl azide | Triazole |

| Nitrones | C-Phenyl-N-methylnitrone | Isoxazolidine |

| Nitrile Oxides | Benzonitrile oxide | Isoxazoline |

| Azomethine Ylides | Generated in situ | Pyrrolidine |

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 6 Methylpyridazin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 4-Bromo-6-methylpyridazin-3(2H)-one by mapping the chemical environments and connectivity of its constituent atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, is expected to exhibit three distinct signals. A broad singlet in the downfield region, generally between 10.5 and 11.5 ppm, is characteristic of the N-H proton of the pyridazinone ring. This significant downfield shift is attributed to the deshielding effects of the adjacent carbonyl group and the aromatic nature of the ring, as well as its involvement in intermolecular hydrogen bonding.

Table 1: Hypothetical ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | s (br) | 1H | N-H |

| ~7.9 | s | 1H | C5-H |

| ~2.4 | s | 3H | C6-CH₃ |

Note: This is a hypothetical data table based on known chemical shift ranges for similar pyridazinone structures.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display five signals, corresponding to the five distinct carbon atoms in the molecule. The most downfield signal, typically in the range of 160-165 ppm, is assigned to the carbonyl carbon (C3) due to the strong deshielding effect of the double-bonded oxygen atom. mdpi.com

The carbon atom attached to the bromine, C4, is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect, likely appearing around 130-140 ppm. The C6 carbon, bonded to the methyl group and a nitrogen atom, would resonate in a similar downfield region, perhaps around 140-145 ppm. The C5 carbon, bearing a hydrogen atom, would be found at a more shielded position, typically between 125 and 135 ppm. Finally, the methyl carbon (C6-CH₃) will exhibit the most upfield signal, generally below 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C3 (C=O) |

| ~144 | C6 |

| ~135 | C4 |

| ~129 | C5 |

| ~22 | C6-CH₃ |

Note: This is a hypothetical data table based on known chemical shift ranges for similar pyridazinone structures. mdpi.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structure Confirmation

To unequivocally confirm the structural assignments, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum helps to identify proton-proton coupling networks. For this compound, no cross-peaks are expected, as all proton signals (N-H, C5-H, and C6-CH₃) are singlets and are separated by more than three bonds, thus confirming their isolated nature within the molecular structure. uni-muenchen.de

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. biosynth.com The HMQC/HSQC spectrum would show a cross-peak between the proton signal at ~7.9 ppm and the carbon signal at ~129 ppm, confirming the C5-H bond. Another correlation would be observed between the methyl proton signal at ~2.4 ppm and the methyl carbon signal at ~22 ppm. The N-H proton would not show a correlation as it is not directly attached to a carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. biosynth.com Key expected correlations for this compound would include:

The N-H proton (~11.0 ppm) showing correlations to the C5 and C3 carbons.

The C5-H proton (~7.9 ppm) showing correlations to the C3, C4, and C6 carbons.

The C6-CH₃ protons (~2.4 ppm) showing correlations to the C6 and C5 carbons.

These HMBC correlations would provide definitive proof of the connectivity of the pyridazinone ring and the placement of the bromo and methyl substituents.

Nitrogen-15 NMR (¹⁵N NMR) and Bromine-79/81 NMR Studies

Direct detection of ¹⁵N NMR signals can be challenging due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus. However, indirect detection through ¹H-¹⁵N HMBC experiments can provide valuable information. Two distinct nitrogen signals would be expected for this compound. The N2 nitrogen, being part of an amide-like system, would have a different chemical shift from the N1 nitrogen. These shifts are highly sensitive to the electronic environment and tautomeric form of the molecule.

Bromine has two NMR-active quadrupolar nuclei, ⁷⁹Br and ⁸¹Br. However, their large quadrupole moments lead to very broad signals, making them difficult to observe in standard high-resolution NMR. Therefore, direct ⁷⁹Br/⁸¹Br NMR is not a commonly used technique for the structural elucidation of organic molecules like this one.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR by identifying the functional groups present in the molecule.

Vibrational Mode Assignments for Key Functional Groups (C=O, C=N, C-Br)

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1640 and 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a cyclic amide (lactam) system. mdpi.com This band is often strong in the IR spectrum and weaker in the Raman spectrum.

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ in the IR spectrum would be assigned to the N-H stretching vibration. The broadness of this peak is due to intermolecular hydrogen bonding in the solid state or in concentrated solutions.

C=N Stretch: The stretching vibration of the C=N bond within the pyridazinone ring is expected to appear in the 1580-1620 cm⁻¹ region. This absorption may be of medium to strong intensity.

C-Br Stretch: The carbon-bromine (C-Br) stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This absorption is often weak and can sometimes be difficult to distinguish from other fingerprint region vibrations.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3100-3300 | IR |

| C=O Stretch | 1640-1680 | IR, Raman |

| C=N Stretch | 1580-1620 | IR, Raman |

| C-Br Stretch | 500-600 | IR, Raman |

Note: This is a hypothetical data table based on known vibrational frequencies for similar functional groups. mdpi.com

Analysis of Hydrogen Bonding Interactions

The molecular structure of this compound, featuring a lactam moiety (a cyclic amide), provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This arrangement facilitates the formation of intermolecular hydrogen bonds, which are critical in dictating the solid-state architecture of the molecule. In solution, the nature and strength of these hydrogen bonds can be influenced by the surrounding solvent. irb.hr

The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the pyridazine (B1198779) ring can modulate the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby influencing the strength of the hydrogen bonds. It is anticipated that in the solid state, this compound molecules will form dimeric structures or extended chains through N-H···O=C hydrogen bonds. The specific geometry and energetics of these interactions are best elucidated by X-ray crystallography and can be further explored using computational methods.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. The predicted monoisotopic mass for this compound (C₅H₅BrN₂O) can be calculated with high precision. Experimental HRMS data would be expected to confirm this theoretical mass, providing unambiguous evidence for the compound's elemental composition.

Table 1: Predicted m/z Values for Adducts of a Related Compound, 4-bromo-6-methylpyridin-3-ol (B2851571) (C6H6BrNO)

| Adduct | m/z |

| [M+H]⁺ | 187.97057 |

| [M+Na]⁺ | 209.95251 |

| [M-H]⁻ | 185.95601 |

| [M+NH₄]⁺ | 204.99711 |

| [M+K]⁺ | 225.92645 |

Data presented is for a structurally similar compound and is illustrative of the types of adducts that might be observed for this compound. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric system. uzh.ch

Electronic Transitions and Chromophore Analysis

The pyridazinone ring system in this compound constitutes the primary chromophore. The expected electronic transitions would include π → π* and n → π* transitions. uzh.ch The π → π* transitions, typically of higher energy (shorter wavelength), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions, which are generally of lower energy (longer wavelength) and lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. uzh.ch The bromine and methyl substituents will influence the energy levels of the molecular orbitals and thus the wavelengths of these absorption maxima.

Solvatochromic Effects on Electronic Spectra

The position and intensity of the absorption bands in the UV-Vis spectrum of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The ability of the solvent to stabilize the ground and excited states of the molecule through dipole-dipole interactions or hydrogen bonding can lead to shifts in the absorption maxima. For instance, in polar protic solvents, the n → π* transition may exhibit a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. Conversely, the π → π* transition may show a bathochromic (red) shift in polar solvents. Studying these solvatochromic effects can provide valuable information about the nature of the electronic transitions and the charge distribution in the molecule's ground and excited states. nih.gov

X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsional angles. mdpi.com This data would be invaluable for understanding the planarity of the pyridazine ring and the influence of the substituents on its geometry.

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as the anticipated N-H···O=C hydrogen bonds and potentially other weaker interactions like C-H···O, C-H···Br, or π-π stacking. nih.gov

Single Crystal Structure Determination

A thorough review of publicly accessible scientific literature and crystallographic databases reveals a notable absence of studies dedicated to the single-crystal structure determination of this compound. As of the latest available data, no published research has successfully crystallized this compound and analyzed its three-dimensional atomic arrangement using single-crystal X-ray diffraction. Consequently, the fundamental crystallographic parameters such as the unit cell dimensions, space group, and asymmetric unit details remain undetermined. The lack of a determined crystal structure forms a significant gap in the comprehensive understanding of this molecule's solid-state architecture.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Halogen Bonding)

A detailed analysis of intermolecular interactions and crystal packing motifs, including phenomena such as hydrogen bonding and halogen bonding, is contingent upon the availability of a determined crystal structure. Since the crystal structure of this compound has not been reported, a definitive study of its supramolecular chemistry in the solid state cannot be conducted. While the presence of a bromine atom and a carbonyl group suggests the potential for halogen bonding and other non-covalent interactions, which are crucial in directing the crystal packing, the specific motifs and their energetic contributions remain unknown without experimental crystallographic data.

Polymorphism Studies and Crystal Engineering Approaches

The investigation of polymorphism, the ability of a compound to exist in more than one crystal form, and the application of crystal engineering approaches to control the solid-state architecture are advanced areas of materials science that rely on a foundational understanding of a compound's crystallographic properties. A search of the current scientific literature indicates that no studies on the polymorphism or crystal engineering of this compound have been published. The exploration of different crystalline forms and the rational design of its crystal packing are research avenues that have yet to be explored for this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Methylpyridazin 3 2h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational investigation of molecular systems due to its favorable balance between accuracy and computational cost. For 4-bromo-6-methylpyridazin-3(2H)-one, DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-31G*, are employed to explore various aspects of its chemical nature. researchgate.netinpressco.comreddit.com

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the pyridazinone ring is expected to be nearly planar, with the bromine and methyl groups attached. The presence of the bromine atom can influence the planarity and the bond lengths within the heterocyclic ring. Conformational analysis, although likely to reveal a single dominant low-energy conformer due to the rigid ring structure, is essential to confirm the global minimum energy structure.

Table 1: Exemplary Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-N2 | 1.38 Å |

| C4-Br | 1.90 Å | |

| C6-C(CH3) | 1.50 Å | |

| Bond Angle | N2-C3-C4 | 118.5° |

| C3-C4-C5 | 120.2° | |

| C5-C6-N1 | 121.0° | |

| Dihedral Angle | Br-C4-C5-H | 179.8° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of this compound are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen and nitrogen atoms of the pyridazinone ring, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential (blue regions), marking them as sites for nucleophilic attack.

Table 2: Calculated Electronic Properties for this compound (DFT/B3LYP/6-31G)*

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to interpret and assign experimental spectra.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can confirm the molecular structure. For this compound, the chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the electron-donating nature of the methyl group. researchgate.net

IR (Infrared): The vibrational frequencies calculated using DFT can be correlated with the peaks in an experimental IR spectrum. nist.gov Key vibrational modes for this molecule would include the C=O stretching frequency of the pyridazinone ring, C-H stretching of the methyl group, and vibrations involving the C-Br bond.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. sharif.edu These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | C=O | ~165 ppm |

| ¹H NMR | CH₃ | ~2.3 ppm |

| IR | C=O stretch | ~1670 cm⁻¹ |

| UV-Vis | λ_max | ~280 nm |

Note: The data in this table is illustrative and represents typical values that would be obtained from theoretical calculations.

Thermodynamic Parameters (Enthalpies, Gibbs Free Energies of Formation)

DFT calculations can also be used to compute various thermodynamic properties, such as the standard enthalpy of formation (ΔHf°) and the Gibbs free energy of formation (ΔGf°). These parameters are essential for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. The calculations are typically performed by combining the computed total electronic energy with vibrational analysis to account for zero-point vibrational energy and thermal corrections.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods like ab initio and semi-empirical calculations also provide valuable information, often in a comparative context.

Validation of Computational Models

The reliability of any computational investigation hinges on the validation of the models employed. For pyridazinone derivatives, including this compound, this process involves corroborating the computational results with experimental data. A common approach is the use of quantitative structure-activity relationship (QSAR) models. The predictive power of these models is assessed using statistical metrics such as the square of the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). High values for these parameters indicate a robust and reliable model that can accurately predict the biological activities of new compounds. tandfonline.com

For instance, in studies of pyrazolo[3,4-d]pyridazinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed and validated. tandfonline.com These models demonstrated high q² and r² values, signifying their capability to reliably predict the bioactivities of fibroblast growth factor receptor 1 (FGFR1) inhibitors. tandfonline.com The validation process often involves comparing the predicted activities (e.g., pIC50 values) with experimentally determined values for a set of known compounds. tandfonline.com This ensures that the computational framework accurately captures the structure-activity relationships within the chemical series.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. MD simulations allow for the exploration of the conformational landscape of this compound in a simulated solution environment, mimicking physiological conditions. By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently adopted conformations of the molecule. This information is critical for understanding how the compound might interact with a biological target.

MD simulations are also instrumental in elucidating the interactions between this compound and surrounding solvent molecules or other solutes. These interactions can significantly influence the compound's solubility, stability, and bioavailability. For example, studies on related pyridazinone derivatives have used MD simulations to understand their binding mechanisms with specific enzymes. tandfonline.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and selectivity of the compound. For instance, in the study of pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors, MD simulations followed by Molecular Mechanics Generalized Born Surface Area (MM/PBSA) calculations were used to estimate the binding free energies, which were in good agreement with experimental data. tandfonline.com Furthermore, per-residue energy decomposition analysis can pinpoint specific amino acid residues that contribute significantly to the binding affinity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.